4-[(Dimethylamino)methyl]benzaldehyde

Aldehyde Dehydrogenase Inhibition Cancer Stem Cell Research Enzymology

4-[(Dimethylamino)methyl]benzaldehyde (CAS 36874-95-0), also referred to as p-dimethylaminomethylbenzaldehyde , is a substituted benzaldehyde derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. This compound features a benzene ring bearing a para-substituted dimethylaminomethyl group (–CH2N(CH3)2) and a formyl group (–CHO).

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 36874-95-0
Cat. No. B1218930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylamino)methyl]benzaldehyde
CAS36874-95-0
Synonyms4-dimethylaminomethylbenzaldehyde
p-dimethylaminomethylbenzaldehyde
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)C=O
InChIInChI=1S/C10H13NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyHQDFSQZWAINMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Dimethylamino)methyl]benzaldehyde (CAS 36874-95-0) Technical Baseline for Informed Procurement Decisions


4-[(Dimethylamino)methyl]benzaldehyde (CAS 36874-95-0), also referred to as p-dimethylaminomethylbenzaldehyde [1], is a substituted benzaldehyde derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol [2]. This compound features a benzene ring bearing a para-substituted dimethylaminomethyl group (–CH2N(CH3)2) and a formyl group (–CHO). It is commercially available as a liquid with a purity specification of ≥98% from major suppliers , and its physical properties include a density of 1.035 g/cm³, a boiling point of 241.2 °C, and a flash point of 81.4 °C . These baseline attributes establish the compound's identity and purity benchmarks for procurement evaluation.

Why Generic Substitution of 4-[(Dimethylamino)methyl]benzaldehyde Is Not Advisable Without Comparative Data


The presence of a methylene spacer between the aromatic ring and the dimethylamino group in 4-[(dimethylamino)methyl]benzaldehyde fundamentally alters its physicochemical and biological properties relative to direct aryl-amino analogs such as 4-(dimethylamino)benzaldehyde (CAS 100-10-7). The extended linker increases molecular flexibility (three rotatable bonds versus two in the non-methylated analog) , modifies the electronic environment at the amino nitrogen, and influences both the compound's reactivity in Schiff base formation and its interaction with biological targets. Consequently, in-class substitution without explicit comparative performance data risks assay inconsistency, altered reaction kinetics, or failed synthetic outcomes [1]. The evidence below quantifies the dimensions along which this compound diverges from its closest comparators.

Product-Specific Quantitative Evidence Guide: 4-[(Dimethylamino)methyl]benzaldehyde (CAS 36874-95-0) Differentiation


ALDH3A1 Inhibition Potency: 4-[(Dimethylamino)methyl]benzaldehyde Exhibits 2.1 μM IC50 Against Human Aldehyde Dehydrogenase 3A1

In a direct comparative assay, 4-[(dimethylamino)methyl]benzaldehyde inhibited human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.1 μM (2.1 × 10³ nM) [1]. In contrast, the structural comparator 4-(dimethylamino)benzaldehyde (CAS 100-10-7), which lacks the methylene spacer, exhibited an IC50 of 4.3 μM (4.3 × 10³ nM) against the same isoform under comparable assay conditions [2].

Aldehyde Dehydrogenase Inhibition Cancer Stem Cell Research Enzymology

UV Absorption Characteristics: Distinct λmax and Molar Absorptivity for Spectrophotometric Detection

4-[(Dimethylamino)methyl]benzaldehyde exhibits a strong UV absorption band at 250 nm (ε ≈ 12,000–15,000 M⁻¹cm⁻¹ in aqueous buffer), enabling direct spectrophotometric monitoring of its formation in enzyme assays [1]. In contrast, the comparator 4-(dimethylamino)benzaldehyde shows a red-shifted λmax at 385 nm under comparable conditions . The 135 nm hypsochromic shift of the target compound allows for cleaner spectral resolution from interfering biological chromophores (e.g., proteins, nucleic acids) that absorb strongly in the 260–280 nm range.

Spectrophotometry Analytical Chemistry Enzyme Assays

Lipophilicity and Physicochemical Property Profile: LogD7.4 = -0.78 vs. LogP 1.56 for 4-(Dimethylamino)benzaldehyde

At physiological pH 7.4, 4-[(dimethylamino)methyl]benzaldehyde exhibits a calculated LogD of -0.78, indicating a pronounced hydrophilic character [1]. In contrast, the comparator 4-(dimethylamino)benzaldehyde has a predicted LogP of 1.56 [2], reflecting a >100-fold higher lipophilicity. The 2.34 log unit difference translates to approximately a 220-fold difference in octanol-water partition coefficient, substantially altering aqueous solubility and membrane permeability profiles.

ADME Prediction Drug Discovery Physicochemical Profiling

Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility: Impact on Molecular Recognition

4-[(Dimethylamino)methyl]benzaldehyde possesses two hydrogen bond acceptors (the aldehyde oxygen and the amino nitrogen) and three rotatable bonds [1]. The comparator 4-(dimethylamino)benzaldehyde contains only one hydrogen bond acceptor (the aldehyde oxygen; the amino nitrogen is conjugated with the aromatic ring and not a classical H-bond acceptor) and two rotatable bonds [2]. The increased conformational flexibility and additional H-bond acceptor site of the target compound enable distinct binding modes in protein active sites, as evidenced by molecular docking studies showing that the dimethylaminomethyl moiety can engage in additional electrostatic interactions not accessible to the planar 4-(dimethylamino)benzaldehyde scaffold [3].

Medicinal Chemistry Molecular Docking SAR Analysis

Optimal Application Scenarios for 4-[(Dimethylamino)methyl]benzaldehyde (CAS 36874-95-0) Based on Quantitative Evidence


ALDH3A1 Enzyme Inhibition Assays in Cancer Stem Cell Research

Given its 2.1 μM IC50 against human ALDH3A1 [1], this compound is optimally suited for enzyme inhibition studies targeting aldehyde dehydrogenase isoforms implicated in cancer stem cell maintenance and chemoresistance. Its 2-fold potency advantage over 4-(dimethylamino)benzaldehyde translates to lower compound consumption and reduced DMSO carryover in cell-based assays.

Spectrophotometric Enzyme Kinetic Assays Requiring Minimal Background Interference

The 250 nm absorption maximum of 4-[(dimethylamino)methyl]benzaldehyde [1] provides a clean spectral window for monitoring diamine oxidase and related enzyme activities, with significantly reduced interference from nucleic acids and aromatic amino acid residues compared to the 385 nm λmax of 4-(dimethylamino)benzaldehyde. This property is particularly valuable in high-throughput screening formats where optical clarity is paramount.

Aqueous-Format In Vitro Assays Requiring Low Nonspecific Binding

The low LogD7.4 value of -0.78 [1] confers superior aqueous solubility and reduces compound loss due to adsorption onto plastic surfaces. This physicochemical profile makes 4-[(dimethylamino)methyl]benzaldehyde preferable for assays performed in DMSO-restricted environments, such as certain cell-based phenotypic screens or enzyme assays where organic solvent tolerance is limited.

Synthetic Building Block for Schiff Base Ligands with Enhanced Conformational Flexibility

The three rotatable bonds and additional H-bond acceptor site of 4-[(dimethylamino)methyl]benzaldehyde [1] enable the construction of Schiff base ligands with distinct metal coordination geometries compared to those derived from 4-(dimethylamino)benzaldehyde. This structural feature supports the development of novel transition metal complexes for catalysis or bioinorganic applications where ligand flexibility influences catalytic turnover.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Dimethylamino)methyl]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.